molecular formula C17H24N2O4 B1390795 1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine-3-carboxylic acid CAS No. 1027511-74-5

1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine-3-carboxylic acid

Cat. No.: B1390795
CAS No.: 1027511-74-5
M. Wt: 320.4 g/mol
InChI Key: PXFJWKWTINVBAL-UHFFFAOYSA-N
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Description

1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine-3-carboxylic acid is a heterocyclic compound with the molecular formula C17H24N2O4 and a molecular weight of 320.38 g/mol . This compound is notable for its use in various scientific research applications, particularly in the fields of chemistry and biochemistry.

Preparation Methods

One common method involves the reaction of N-tert-butyloxycarbonylasparagine with benzyl bromide in the presence of cesium carbonate. This reaction is carried out under controlled conditions to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group plays a crucial role in protecting the amino group during chemical reactions, allowing for selective modifications and the formation of desired products . The compound’s unique structure enables it to participate in diverse chemical reactions, facilitating the synthesis of complex molecules.

Comparison with Similar Compounds

1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

The unique combination of the benzyl, tert-butoxycarbonylamino, and carboxylic acid groups in this compound makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-16(2,3)23-15(22)18-17(14(20)21)9-10-19(12-17)11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,18,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFJWKWTINVBAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCN(C1)CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662910
Record name 1-Benzyl-3-[(tert-butoxycarbonyl)amino]pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027511-74-5
Record name 1-Benzyl-3-[(tert-butoxycarbonyl)amino]pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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